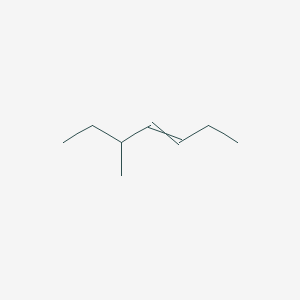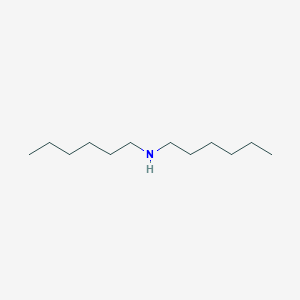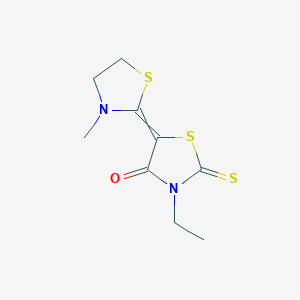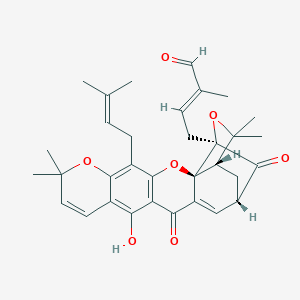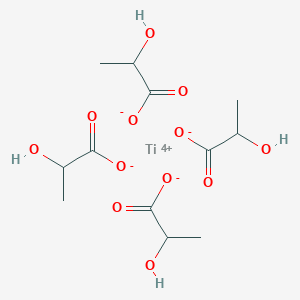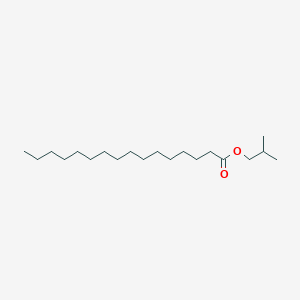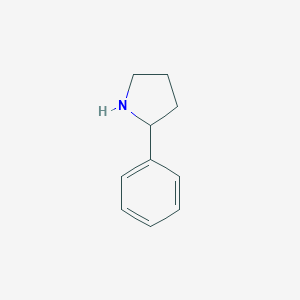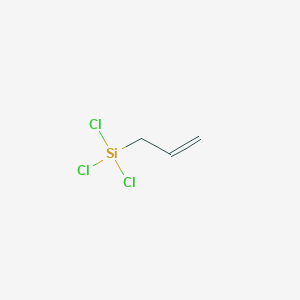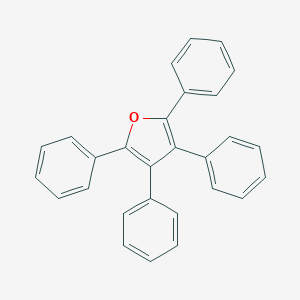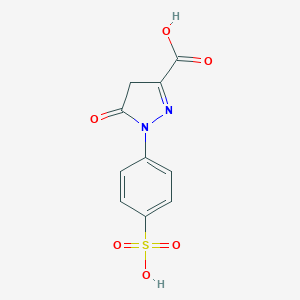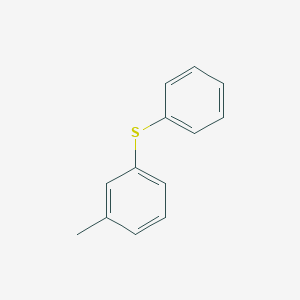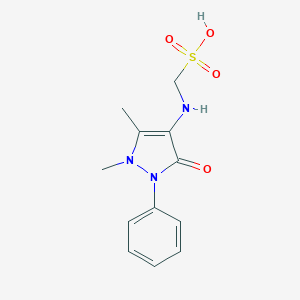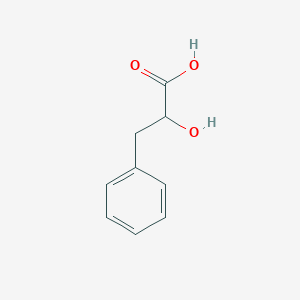
BENZO(h)NAPHTHO(1,2-f)QUINOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BENZO(h)NAPHTHO(1,2-f)QUINOLINE, also known as BNQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. BNQ is a polycyclic aromatic hydrocarbon that contains a quinoline ring system fused with a naphthalene ring system. This compound has shown promising results in various studies, including its use as a fluorescent probe, antitumor agent, and DNA intercalator.
作用機序
The mechanism of action of BENZO(h)NAPHTHO(1,2-f)QUINOLINE is not fully understood, but it is believed to be related to its ability to intercalate into DNA. Intercalation is the process by which a molecule inserts itself between the base pairs of DNA, leading to changes in the structure and function of DNA. This can lead to DNA damage and cell death. BENZO(h)NAPHTHO(1,2-f)QUINOLINE has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
生化学的および生理学的効果
BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been shown to have various biochemical and physiological effects, including its ability to induce DNA damage and cell death. It has also been shown to inhibit the activity of topoisomerase II, which can lead to DNA damage and cell death. Additionally, BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using BENZO(h)NAPHTHO(1,2-f)QUINOLINE in lab experiments is its ability to intercalate into DNA, which can lead to changes in the structure and function of DNA. This can be useful in studying the effects of DNA damage and repair. Additionally, BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been shown to have antitumor activity, making it a potential candidate for cancer research. However, one limitation of using BENZO(h)NAPHTHO(1,2-f)QUINOLINE in lab experiments is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on BENZO(h)NAPHTHO(1,2-f)QUINOLINE. One area of interest is its potential as a fluorescent probe for detecting the presence of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of BENZO(h)NAPHTHO(1,2-f)QUINOLINE and its potential applications in cancer research. Another area of interest is the development of new synthesis methods for BENZO(h)NAPHTHO(1,2-f)QUINOLINE, which could lead to more efficient and cost-effective production. Finally, more research is needed to fully understand the potential toxicity of BENZO(h)NAPHTHO(1,2-f)QUINOLINE and its limitations in certain applications.
合成法
The synthesis of BENZO(h)NAPHTHO(1,2-f)QUINOLINE involves a multi-step process that requires expertise in organic chemistry. The most common method for synthesizing BENZO(h)NAPHTHO(1,2-f)QUINOLINE involves the condensation of 2-amino-1-naphthol with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The resulting product is then subjected to various purification techniques such as recrystallization and column chromatography to obtain pure BENZO(h)NAPHTHO(1,2-f)QUINOLINE.
科学的研究の応用
BENZO(h)NAPHTHO(1,2-f)QUINOLINE has shown potential in various scientific research applications, including its use as a fluorescent probe, antitumor agent, and DNA intercalator. BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been used as a fluorescent probe to detect the presence of metal ions in biological systems. It has also been shown to have antitumor activity against various cancer cell lines, including breast and lung cancer. Additionally, BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been shown to intercalate into DNA, which can lead to DNA damage and cell death.
特性
CAS番号 |
196-79-2 |
|---|---|
製品名 |
BENZO(h)NAPHTHO(1,2-f)QUINOLINE |
分子式 |
C21H13N |
分子量 |
279.3 g/mol |
IUPAC名 |
9-azapentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8(13),9,11,15,17,19,21-undecaene |
InChI |
InChI=1S/C21H13N/c1-2-7-15-14(6-1)11-12-17-16-8-3-4-9-18(16)21-19(20(15)17)10-5-13-22-21/h1-13H |
InChIキー |
ASOZIQLEGCCDBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C35)N=CC=C4 |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C35)N=CC=C4 |
その他のCAS番号 |
196-79-2 |
同義語 |
Benzo[h]naphtho[1,2-f]quinoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



